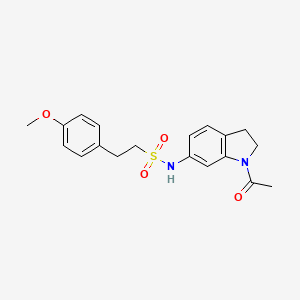
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound was first synthesized in 1999 by researchers at Sugen, a biotechnology company, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide involves its ability to bind to the active site of protein kinases and inhibit their activity. Specifically, this compound binds to the ATP-binding site of Src family kinases, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis, which are critical steps in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the insulin receptor, which could have potential therapeutic applications in diabetes. This compound has also been shown to inhibit the activity of the c-Met receptor, which is involved in cell migration and invasion, suggesting that it could have potential therapeutic applications in other diseases such as arthritis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is that it is a highly specific inhibitor of Src family kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, it has been shown to have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, there is interest in exploring the potential therapeutic applications of this compound in other diseases beyond cancer, such as diabetes and inflammation.
Applications De Recherche Scientifique
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several protein kinases, including Src family kinases, which are involved in cell proliferation, survival, and metastasis. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(22)21-11-9-16-5-6-17(13-19(16)21)20-26(23,24)12-10-15-3-7-18(25-2)8-4-15/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIONWTYRDRFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




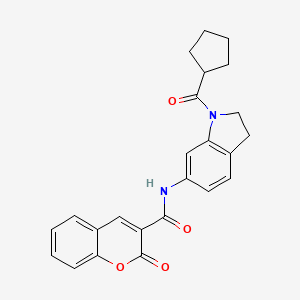
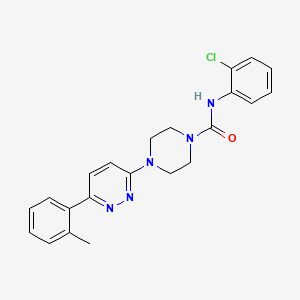
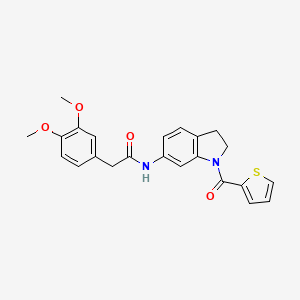

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3209360.png)
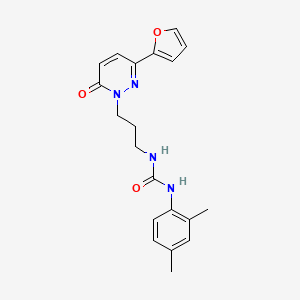

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)
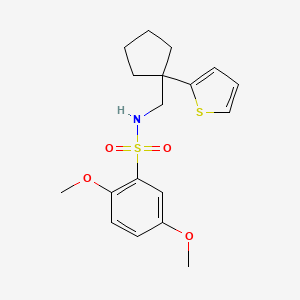

![1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209408.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B3209416.png)